molecular formula C6H14ClO2P B13243445 Ethyl (chloromethyl)(propyl)phosphinate

Ethyl (chloromethyl)(propyl)phosphinate

Cat. No.: B13243445
M. Wt: 184.60 g/mol
InChI Key: OLYGOCROOHBHRM-UHFFFAOYSA-N
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Description

Ethyl (chloromethyl)(propyl)phosphinate is an organophosphorus compound characterized by the presence of ethyl, chloromethyl, and propyl groups attached to a phosphinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (chloromethyl)(propyl)phosphinate typically involves the reaction of chloromethylphosphonic dichloride with propyl alcohol and ethyl alcohol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: Ethyl (chloromethyl)(propyl)phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to phosphine.

    Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiols are employed under mild conditions.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphinates depending on the nucleophile used.

Scientific Research Applications

Ethyl (chloromethyl)(propyl)phosphinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (chloromethyl)(propyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The pathways involved may include disruption of metabolic processes and interference with signal transduction pathways.

Comparison with Similar Compounds

  • Ethyl (methyl)(propyl)phosphinate
  • Ethyl (chloromethyl)(butyl)phosphinate
  • Methyl (chloromethyl)(propyl)phosphinate

Comparison: this compound is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where selective reactivity is required.

Properties

Molecular Formula

C6H14ClO2P

Molecular Weight

184.60 g/mol

IUPAC Name

1-[chloromethyl(ethoxy)phosphoryl]propane

InChI

InChI=1S/C6H14ClO2P/c1-3-5-10(8,6-7)9-4-2/h3-6H2,1-2H3

InChI Key

OLYGOCROOHBHRM-UHFFFAOYSA-N

Canonical SMILES

CCCP(=O)(CCl)OCC

Origin of Product

United States

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